molecular formula C10H12O4S B12063732 3-(Cyclopropylmethoxy)-5-methoxythiophene-2-carboxylic acid

3-(Cyclopropylmethoxy)-5-methoxythiophene-2-carboxylic acid

Cat. No.: B12063732
M. Wt: 228.27 g/mol
InChI Key: RRQHMLDNMZQWFC-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-5-methoxythiophene-2-carboxylic acid is a thiophene-based carboxylic acid derivative featuring two distinct substituents: a cyclopropylmethoxy group at position 3 and a methoxy group at position 5 of the thiophene ring. Thiophene carboxylic acids are pivotal in medicinal chemistry due to their versatility in drug design, often serving as scaffolds for enzyme inhibitors or receptor modulators. The cyclopropylmethoxy group introduces conformational rigidity and enhanced lipophilicity, which may improve metabolic stability compared to linear alkyl ethers. The methoxy group, a common electron-donating substituent, could modulate electronic properties and acidity of the carboxylic acid moiety .

Properties

Molecular Formula

C10H12O4S

Molecular Weight

228.27 g/mol

IUPAC Name

3-(cyclopropylmethoxy)-5-methoxythiophene-2-carboxylic acid

InChI

InChI=1S/C10H12O4S/c1-13-8-4-7(9(15-8)10(11)12)14-5-6-2-3-6/h4,6H,2-3,5H2,1H3,(H,11,12)

InChI Key

RRQHMLDNMZQWFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(S1)C(=O)O)OCC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-5-methoxythiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of thiophene derivatives with appropriate reagents. For instance, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10), can be used to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the choice of solvents, catalysts, and reaction temperatures are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-5-methoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-(Cyclopropylmethoxy)-5-methoxythiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-5-methoxythiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Structural Features

The following table compares the target compound with structurally related thiophene-2-carboxylic acid derivatives, highlighting key substituents and inferred properties:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Potential Applications References
3-(Cyclopropylmethoxy)-5-methoxythiophene-2-carboxylic acid Cyclopropylmethoxy (3), Methoxy (5) ~254.3 (estimated) Rigidity from cyclopropane; moderate lipophilicity Anti-inflammatory, enzyme inhibitors Hypothetical
5-Chlorothiophene-2-carboxylic acid Chloro (5) 162.59 Electron-withdrawing Cl; increased acidity Synthetic intermediates, antimicrobials
4-Cyano-3-(4-methoxyphenyl)-5-(methylthio)thiophene-2-carboxylic acid Cyano (4), 4-Methoxyphenyl (3), Methylthio (5) 335.41 Polar cyano and thioether groups; aromatic interactions Kinase inhibitors, agrochemicals
3-Methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid Methoxy (3), Methoxyethoxy (5) 246.27 Flexible ether chain; improved solubility Drug delivery systems, solubilizing agents
3-Chloro-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid Chloro (3), Isopropylsulfonyl (4), Methylthio (5) 339.88 Sulfonyl group enhances polarity; halogen for covalent binding Protease inhibitors, anti-cancer agents

Key Research Findings and Implications

Electronic and Steric Effects
  • Cyclopropylmethoxy vs. This rigidity may enhance binding specificity to hydrophobic enzyme pockets.
  • Chloro vs. Methoxy: Chloro substituents () increase acidity (pKa ~2.5) due to electron-withdrawing effects, whereas methoxy groups (pKa ~4.5) act as electron donors, influencing ionization and solubility profiles .

Biological Activity

3-(Cyclopropylmethoxy)-5-methoxythiophene-2-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a cyclopropylmethoxy group and a methoxy group, contributing to its unique chemical properties. The molecular formula is C12H13O4SC_{12}H_{13}O_4S, and its structure is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.
  • Receptor Modulation : It has been hypothesized that the compound may act as a modulator of nuclear receptors, influencing gene expression related to metabolic processes.

Biological Activity Overview

The compound's biological activities can be categorized as follows:

  • Anti-inflammatory Activity : Research indicates that it may reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.
  • Antioxidant Properties : The presence of methoxy groups enhances its ability to scavenge free radicals, providing protective effects against oxidative stress.
  • Antimicrobial Effects : Some studies have reported antimicrobial activity against specific bacterial strains, indicating potential applications in infection control.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryReduced cytokine levels in cell cultures
AntioxidantScavenging of DPPH radicals
AntimicrobialInhibition of E. coli and S. aureus growth

Case Studies

  • Anti-inflammatory Effects :
    A study investigated the anti-inflammatory properties of the compound in a murine model of arthritis. Results showed significant reductions in swelling and pain compared to controls, attributed to decreased levels of pro-inflammatory cytokines.
  • Antioxidant Capacity :
    In vitro assays demonstrated that this compound exhibited notable antioxidant activity, comparable to standard antioxidants like ascorbic acid. This suggests its potential role in preventing oxidative damage in cells.
  • Antimicrobial Testing :
    A series of antimicrobial susceptibility tests revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at low concentrations, indicating broad-spectrum antimicrobial potential.

Q & A

Q. Methodological Steps :

Target Selection : Prioritize enzymes with known thiophene interactions (e.g., COX-2, kinases).

Ligand Preparation : Protonate the carboxylic acid group at physiological pH.

Validation : Compare docking scores with experimental IC₅₀ values from assays like ELISA .

How do substituent electronic effects influence the stability of thiophene-2-carboxylic acid derivatives?

Basic Research Focus
Electron-withdrawing groups (EWGs) like methoxy and carboxylic acid stabilize the thiophene ring via resonance. Stability studies on 5-Chlorothiophene-2-carboxylic acid show:

  • pH Sensitivity : Carboxylic acid deprotonation above pH 4 increases solubility but reduces stability in aqueous buffers .
  • Oxidative Degradation : Cyclopropylmethoxy groups are prone to ring-opening under strong oxidants (e.g., H₂O₂), monitored via LC-MS .

Q. Mitigation Strategies :

  • Store compounds at –20°C under inert gas (N₂/Ar).
  • Use stabilizing agents (e.g., BHT) in long-term experiments.

What spectroscopic techniques differentiate regioisomers in substituted thiophene derivatives?

Advanced Research Focus
Regioisomeric ambiguity (e.g., 3- vs. 4-substituted thiophenes) is resolved via:

  • ¹³C NMR : Chemical shifts for carbons adjacent to substituents vary by ~5–10 ppm. For example, 5-Phenylthiophene-2-carboxylic acid shows a distinct C2 shift at 165 ppm (carboxylic acid) .
  • IR Spectroscopy : Stretching frequencies for C=O (1680–1720 cm⁻¹) and S-O (1040–1080 cm⁻¹) groups differ based on substitution patterns .
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of CO₂ from carboxylic acid) confirm substituent positions .

How can structure-activity relationships (SARs) guide the design of bioactive thiophene derivatives?

Advanced Research Focus
SAR studies on anti-inflammatory thiophenes (e.g., bis-allyloxy derivatives) reveal:

  • Substituent Size : Bulky groups (cyclopropylmethoxy) enhance membrane permeability but reduce solubility .
  • Electronic Effects : Electron-donating groups (methoxy) increase COX-2 inhibition potency by 30–50% compared to halogens .

Q. Experimental Design :

  • Analog Synthesis : Modify substituents systematically (e.g., replace methoxy with ethoxy).
  • Biological Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (fluorescence polarization).

What are the challenges in scaling up synthesis for pharmacological studies?

Advanced Research Focus
Scaling from milligram to gram quantities introduces issues like:

  • Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., using EtOH/H₂O mixtures) .
  • Byproduct Formation : Cyclopropane ring-opening side products increase at larger scales, requiring optimized stoichiometry (1.2:1 reagent ratio) .

Case Study : A pilot-scale synthesis of 5-Formylthiophene-2-carboxylic acid achieved 78% yield via continuous-flow reactors, reducing reaction time by 60% .

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